Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1263060-83-8) is a brominated pyrazolopyrimidine derivative with a methyl ester group at position 3. Its molecular formula is C₈H₆BrN₃O₂, and it is commercially available at ≥95% purity . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. The bromine atom at position 6 enhances its reactivity in cross-coupling reactions, enabling further functionalization .
Properties
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-3-11-12-4-5(9)2-10-7(6)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHVYWEJLMVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Removal and Cyclization Strategy
A patent (CN117143095A) detailing the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid offers a relevant template for pyrazolo-pyrimidine analogs. Although the target compound differs in the six-membered ring structure (pyrimidine vs. pyridine), the general approach—Boc removal, cyclization, saponification, and acidification—can be adapted.
Key Steps from CN117143095A :
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Boc Removal : Tert-butyl (methylsulfonyl)oxy carbamate is treated with trifluoroacetic acid at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid.
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Cyclization : Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) to form 1-amino-3-bromopyridine sulfonate. Subsequent treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at –70°C to –50°C generates ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
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Saponification and Acidification : The ethyl ester is hydrolyzed with sodium hydroxide and acidified to the carboxylic acid.
For methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, modifications would involve substituting pyridine with pyrimidine precursors and adjusting esterification conditions to retain the methyl group.
Adaptation for Pyrimidine Ring Formation
Substrate Selection and Functionalization
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Aminopyrazole Preparation : 5-Aminopyrazole derivatives serve as starting materials.
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Ring Construction : Reaction with β-keto esters or alkynoates under basic conditions to form the pyrimidine ring.
Example Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole, methyl propiolate, LiHMDS | –70°C | 12–16h | 40–50% |
| Bromination | N-Bromosuccinimide (NBS), DMF | 0°C | 2h | 75% |
Note: Data extrapolated from pyridine-based syntheses.
Bromination is critical for achieving the 6-bromo substitution. In the cited patent, bromine is pre-installed on the pyridine ring. For pyrimidines, direct bromination post-cyclization may require electrophilic agents like NBS or bromine in dichloromethane.
Challenges :
Methyl Ester Retention
To preserve the methyl ester, saponification steps must be omitted. This necessitates either:
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Direct Esterification : Using methyl propiolate instead of ethyl propiolate during cyclization.
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Transesterification : Post-cyclization treatment with methanol and acid catalysts.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, bases like N,N-diisopropylethylamine, and solvents such as N,N-dimethylformamide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a scaffold for designing potential therapeutic agents. Its derivatives are being explored for their utility as anticancer agents and kinase inhibitors. The compound's ability to interact with specific enzymes allows it to disrupt critical cellular signaling pathways associated with cancer progression .
2. Biological Studies
- The compound is utilized in biological studies to investigate its effects on various cellular pathways. For instance, it has shown promise in inhibiting kinases involved in cell proliferation and survival, making it relevant for cancer therapy. Studies have indicated that derivatives of this compound can selectively target human kinases while minimizing toxicity to normal cells .
3. Chemical Synthesis
- This compound acts as an intermediate in synthesizing more complex molecules with pharmaceutical applications. Its unique structure allows for various modifications through substitution reactions, enabling the development of compounds with enhanced biological activity or different pharmacological properties .
4. Material Science
- The compound's unique structural properties also make it useful in developing new materials with specific photophysical properties. This application is particularly relevant in creating fluorescent probes and sensors for biological imaging .
The biological activity of this compound primarily involves its interaction with specific enzymes, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, disrupting critical cellular signaling pathways that regulate cell proliferation and survival. This mechanism is particularly relevant in cancer therapy where uncontrolled cell growth is a primary concern .
Case Study 1: Kinase Inhibition
A study explored the efficacy of this compound derivatives against various kinases involved in cancer signaling pathways. The results demonstrated that certain derivatives exhibited potent inhibitory activity against GSK-3β and CDK-2 kinases while showing reduced toxicity towards normal cells. This selectivity suggests potential for therapeutic applications targeting cancer cells specifically .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of derivatives derived from this compound in vitro and in vivo. The findings indicated significant reductions in tumor growth rates in mouse models treated with selected derivatives compared to controls, highlighting the compound's potential as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Data
Table 1: Key Properties of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate and Analogs
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Purity | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₈H₆BrN₃O₂ | 272.06 | Not reported | ≥95% | 6-Br, 3-COOCH₃ |
| Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | C₉H₈BrN₃O₂ | 270.08 | 144–146 | 98% | 6-Br, 3-COOCH₂CH₃ |
| Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | C₁₀H₁₀BrN₃O₂ | 284.11 | Not reported | Not reported | 6-Br, 2-CH₃, 3-COOCH₂CH₃ |
| Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C₉H₇BrClN₃O₂ | 304.53 | Not reported | Not reported | 3-Br, 7-Cl, 6-COOCH₂CH₃ |
Research Findings and Trends
- Reactivity : Bromine at position 6 facilitates palladium-catalyzed coupling reactions, enabling the synthesis of disubstituted derivatives for drug discovery .
- Biological Activity : Pyrazolo[1,5-a]pyrimidine derivatives with electron-withdrawing groups (e.g., Br, Cl) exhibit improved kinase inhibitory profiles compared to unsubstituted analogs .
- Ester Group Impact : Methyl esters generally exhibit higher crystallinity and melting points than ethyl analogs, though data gaps exist for direct comparisons .
Biological Activity
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant studies and data.
Overview of the Compound
This compound features a unique fused ring system composed of pyrazole and pyrimidine moieties. The presence of a bromine atom at the 6th position and a methyl ester group at the 3rd position contributes to its distinctive chemical properties and biological activities. These characteristics make it a valuable scaffold in drug discovery, particularly for developing kinase inhibitors and anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Utilizing precursors such as 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester reacted with brominating agents under basic conditions.
- Common Reagents : Brominating agents, bases like N,N-diisopropylethylamine, and solvents such as N,N-dimethylformamide are frequently employed in synthesis.
The biological activity of this compound primarily involves its interaction with specific enzymes, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, disrupting critical cellular signaling pathways that regulate cell proliferation and survival. This mechanism is particularly relevant in cancer therapy where uncontrolled cell growth is a primary concern .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In Vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Selectivity : The compound exhibits selective inhibition of cancer-related kinases compared to non-cancerous cells, suggesting a favorable therapeutic index for anticancer applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazole/Pyridine | Moderate kinase inhibition | Similar scaffold with altered activity profile |
| Pyrazolo[3,4-d]pyrimidine | Fused Ring System | Anticancer activity | Different substitution patterns influence efficacy |
| Pyrazolo[4,3-d]pyrimidine | Fused Ring System | Varies based on modifications | Structural differences lead to distinct biological profiles |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Kinase Inhibition Studies : A high-throughput screening identified this compound as a potent inhibitor of several kinases involved in cancer progression. The IC50 values for these interactions were significantly lower than those for standard chemotherapeutic agents, indicating its potential as a lead compound in drug development .
- Anti-inflammatory Effects : Research has also suggested that derivatives of this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. The IC50 values reported for COX-2 inhibition were comparable to established drugs like celecoxib, highlighting its dual therapeutic potential in both oncology and inflammation-related disorders .
Q & A
Q. What are the common synthetic routes for preparing methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves cyclocondensation of a pyrazole precursor with a brominated pyrimidine derivative. A validated approach includes:
Cyclocondensation : Reacting a substituted hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Bromination : Introducing bromine at the 6-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Esterification : Converting the carboxylic acid intermediate to the methyl ester using methanol and catalytic acid (e.g., H₂SO₄) .
Key Optimization: Ultrasonic irradiation in ethanol/water (1:1) enhances reaction rates and yields (up to 95%) by improving mixing and reducing side reactions .
Q. How is the compound characterized structurally, and what analytical methods are essential?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C6, ester at C3).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₆BrN₃O₂; theoretical MW: 272.97) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves crystal packing and steric effects, critical for understanding reactivity in solid-phase synthesis .
Q. What are the typical reactivity patterns of this compound?
The bromine at C6 and ester at C3 are primary reactive sites:
- Nucleophilic Substitution : Bromine can be replaced with amines, thiols, or cyanide under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Ester Hydrolysis : Basic conditions (NaOH/H₂O) yield the carboxylic acid, enabling further functionalization (e.g., amide coupling) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Systems : Ethanol/water (1:1) under ultrasonic irradiation reduces reaction time from hours to minutes while maintaining >90% yield .
- Catalyst Screening : NaF-alumina catalysts enhance cyclocondensation efficiency by reducing activation energy .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomeric byproducts, which are common in pyrazolo[1,5-a]pyrimidine synthesis .
Q. What mechanistic insights explain contradictory data in substitution reactions at C6?
Contradictions arise from competing pathways:
- Electrophilic vs. Radical Pathways : Bromine substitution may proceed via Pd-mediated cross-coupling (electrophilic) or radical mechanisms under light/oxidizing conditions, leading to divergent products .
- Steric Effects : Bulky substituents on the pyrimidine ring hinder nucleophilic attack at C6, favoring side reactions at the ester group .
Q. How does this compound perform in biological assays, and what structural modifications enhance activity?
- Antiproliferative Activity : Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) at C7 show IC₅₀ values <5 µM against HEPG2 liver carcinoma cells .
- SAR Studies : Replacing bromine with carboxamide groups improves solubility and kinase inhibition (e.g., CDK2), but reduces electrophilic reactivity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
